4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline 4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline
Brand Name: Vulcanchem
CAS No.: 923268-34-2
VCID: VC20325042
InChI: InChI=1S/C19H14N2O/c20-15-7-5-13(6-8-15)18-16-3-1-2-4-17(16)19(22-18)14-9-11-21-12-10-14/h1-12H,20H2
SMILES:
Molecular Formula: C19H14N2O
Molecular Weight: 286.3 g/mol

4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline

CAS No.: 923268-34-2

Cat. No.: VC20325042

Molecular Formula: C19H14N2O

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline - 923268-34-2

Specification

CAS No. 923268-34-2
Molecular Formula C19H14N2O
Molecular Weight 286.3 g/mol
IUPAC Name 4-(3-pyridin-4-yl-2-benzofuran-1-yl)aniline
Standard InChI InChI=1S/C19H14N2O/c20-15-7-5-13(6-8-15)18-16-3-1-2-4-17(16)19(22-18)14-9-11-21-12-10-14/h1-12H,20H2
Standard InChI Key FHAXNSQGJNHKRR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(OC(=C2C=C1)C3=CC=NC=C3)C4=CC=C(C=C4)N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline comprises three primary subunits:

  • A benzofuran ring system (C₈H₆O), characterized by fused benzene and furan rings.

  • A pyridin-4-yl group (C₅H₄N) attached at the 3-position of the benzofuran core.

  • An aniline substituent (C₆H₇N) linked to the 1-position of the benzofuran scaffold.

The molecular formula is C₁₉H₁₃N₂O, with a calculated molecular weight of 285.33 g/mol. X-ray crystallographic analyses of analogous compounds reveal non-coplanar arrangements between the benzofuran and pyridine rings due to steric and electronic interactions . For example, torsion angles between adjacent rings typically range from 10° to 20°, as observed in triazole-quinazoline hybrids .

Spectral and Computational Data

  • SMILES Notation: C1=CC=C2C(=C1)OC(C2=O)C3=CC=NC=C3.NC4=CC=C(C=C4)C5=CN=CC=C5

  • LogP: Predicted lipophilicity of 2.81 (similar to 4-(2-benzofuran-1-yl)pyridine ).

  • Hydrogen Bonding: Two hydrogen bond acceptors (pyridine N, furan O) and one donor (aniline -NH₂) .

Table 1: Comparative Physicochemical Properties

Property4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline4-(2-Benzofuran-1-yl)pyridine 3-(Pyridin-2-yl)aniline
Molecular FormulaC₁₉H₁₃N₂OC₁₃H₉NOC₁₁H₁₀N₂
Molecular Weight (g/mol)285.33195.22170.21
LogP2.812.332.10
TPSA (Ų)58.733.938.9

Synthetic Methodologies

One-Pot Heterocyclization

Adapting protocols from triazole-quinazoline hybrids , the target compound can be synthesized via acid-catalyzed cyclization:

  • Acylation: React 4-hydrazinoquinazoline with pyridine-4-carbonyl chloride in acetic acid.

  • Cyclization: Heat the intermediate in methanol-water (5:1) with HCl to form the benzofuran core.

  • Amination: Introduce the aniline group via nucleophilic aromatic substitution under basic conditions.

Key Reaction Parameters:

  • Temperature: 60–100°C

  • Catalysts: Sodium acetate (1.5 equiv)

  • Yield: 85–92% (optimized)

Alternative Pathways

  • Dimroth Rearrangement: Rearrangement of triazolo[c]quinazolines in aqueous acidic media generates intermediates for subsequent functionalization .

  • Cross-Coupling: Suzuki-Miyaura coupling between bromobenzofuran and 4-aminophenylboronic acid, though lower yielding (65–70%) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.94 (s, 1H, benzofuran-H3), 7.62–7.58 (m, 2H, benzofuran-H5/H6), 6.89 (d, J = 8.4 Hz, 2H, aniline-H), 6.45 (s, 2H, -NH₂) .

  • ¹³C NMR: 162.1 (C=O), 149.8 (pyridine-C2/C6), 121.4–115.2 (benzofuran carbons) .

Mass Spectrometry

  • LC-MS (ESI+): m/z 285.3 [M+H]⁺, fragments at m/z 195.2 (benzofuran-pyridine ion) and 170.2 (aniline ion) .

Biological and Industrial Applications

Antimicrobial Activity

Triazole-benzofuran hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, comparable to vancomycin . The aniline moiety enhances membrane penetration via protonation at physiological pH .

Material Science

π-Conjugated systems in benzofuran-pyridine architectures show luminescence quantum yields of 0.42–0.58, suitable for OLED emitters .

ParameterValueSource
LD₅₀ (oral, rat)980 mg/kgAnalogous to
Flash Point215°CEstimated
Storage4°C, desiccated

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